2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Description
The compound 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a benzimidazole derivative featuring a cyclohexylmethyl substituent at position 1 of the benzimidazole core and an ethanamine group at position 2, stabilized as a dihydrochloride salt. The cyclohexylmethyl group introduces significant steric bulk and lipophilicity, which may influence solubility, membrane permeability, and receptor-binding interactions compared to simpler analogs.
Properties
Molecular Formula |
C16H25Cl2N3 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[1-(cyclohexylmethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H23N3.2ClH/c17-11-10-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;;/h4-5,8-9,13H,1-3,6-7,10-12,17H2;2*1H |
InChI Key |
PSWBJWXHOSYPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: This step usually involves alkylation reactions where the benzodiazole intermediate is treated with cyclohexylmethyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Benzimidazole Derivatives
Key Structural and Functional Insights:
Substituent Bulk and Lipophilicity: The cyclohexylmethyl group in the target compound is markedly bulkier and more lipophilic than smaller alkyl groups (e.g., methyl, isopropyl) or aromatic substituents (e.g., 2-chlorobenzyl). This may enhance membrane permeability but reduce aqueous solubility compared to analogs like the methyl-substituted derivative .
Electron-Withdrawing and Aromatic Groups: The 2-chlorobenzyl substituent () introduces aromaticity and electron-withdrawing effects, which could facilitate π-π stacking or dipole interactions in target binding. This contrasts with the purely aliphatic cyclohexylmethyl group in the target compound .
Biological Activity
The compound 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Information
- Molecular Formula : C16H25Cl2N3
- Molecular Weight : 257.37 g/mol
- SMILES Notation : C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCN
- InChIKey : OQIAMEBOFHFBBK-UHFFFAOYSA-N
2D Structure Representation
2D Structure
Benzimidazole derivatives, including this compound, exhibit a variety of biological activities through several mechanisms:
- Anticancer Activity : Benzimidazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The presence of the cyclohexylmethyl group may enhance lipophilicity, potentially improving bioavailability and efficacy against cancer cells.
- Antimicrobial Properties : Some benzimidazole derivatives exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting key metabolic pathways.
Case Studies and Research Findings
Recent studies have evaluated the cytotoxic effects of various benzimidazole derivatives, which may provide insights into the biological activity of this compound.
Cytotoxic Evaluation
A study assessing the cytotoxicity of 1,2-disubstituted benzimidazoles reported significant activity against various cancer cell lines (A549, HeLa, MCF-7). Compounds exhibited IC50 values ranging from 2.55 to 4.50 µM, indicating strong potency compared to standard treatments like 5-fluorouracil (IC50 = 6.08 µM) . Although specific data on the compound is limited, its structural similarities suggest potential for comparable efficacy.
Structure-Activity Relationship (SAR)
SAR analyses have identified key structural features that enhance biological activity in benzimidazole derivatives:
- The presence of electron-donating groups and specific substitutions at the benzene ring significantly influence anticancer activity.
- The cyclohexylmethyl group may contribute to enhanced interactions with biological targets due to increased hydrophobicity.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 3.22 | Anticancer (A549) |
| Compound B | 4.50 | Anticancer (MCF-7) |
| 5-Fluorouracil | 6.08 | Standard Anticancer |
Q & A
Q. What are the common synthetic routes for 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride?
The synthesis involves multi-step reactions starting from benzimidazole precursors. Key steps include:
- Cyclohexylmethyl introduction : Alkylation of the benzimidazole nitrogen using cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Ethanamine chain installation : Nucleophilic substitution or reductive amination with bromoethylamine derivatives.
- Salt formation : Treatment of the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the benzimidazole core (aromatic protons at δ 7.2–8.0 ppm) and cyclohexylmethyl group (δ 1.0–2.5 ppm).
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹).
- Melting point analysis : Typically 250–260°C (decomposition) for quality control.
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What safety precautions are recommended when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood due to potential respiratory irritation.
- First aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
- Storage : Airtight containers at 2–8°C, away from oxidizing agents .
Advanced Questions
Q. How can SHELXL resolve crystal structure ambiguities in this compound?
- Refinement strategy : Use anisotropic displacement parameters for heavy atoms (Cl⁻ ions) and constrain hydrogen atoms geometrically.
- Disorder handling : Apply PART instructions and ISOR restraints for disordered cyclohexylmethyl groups.
- Validation criteria : Aim for R1 < 0.05, wR2 < 0.15, and residual electron density < 1 eÅ⁻³. Cross-validate with PLATON checks .
Q. What experimental strategies assess this compound’s bioactivity in cancer models?
- In vitro screening : Use MTT assays on prostate cancer cell lines (e.g., PC-3) with 48–72 hr exposure to determine IC₅₀.
- Target validation : Perform Western blotting to detect lysine demethylase inhibition (e.g., reduced H3K4me2 levels).
- Control comparisons : Benchmark against benzimidazole-pyrazole hybrids to evaluate structural advantages .
Q. How to design SAR studies targeting benzimidazole core modifications?
- Substituent variation : Replace cyclohexylmethyl with aryl groups (e.g., phenyl, pyridyl) to study steric/electronic effects.
- Chain optimization : Test ethanamine vs. longer alkylamine chains for improved membrane permeability (Caco-2 assays).
- Counterion impact : Compare dihydrochloride with other salts (e.g., sulfate) on solubility and stability .
Q. How to resolve conflicting solubility data reported in different studies?
- Equilibrium solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C using HPLC quantification.
- Polymorph control : Characterize solid forms via XRPD and assess salt dissociation via ¹H NMR in D₂O .
Q. What catalytic systems improve yields in the final amination step?
- Pd/C catalysis : Optimize with 5 mol% Pd/C in toluene/EtOH (3:1) at 80°C for 12 hr.
- Copper-mediated reactions : Use CuI/1,10-phenanthroline (10 mol%) under inert atmospheres.
- Monitoring : Track progress via TLC (CH₂Cl₂:MeOH 9:1) and purify via column chromatography before salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
